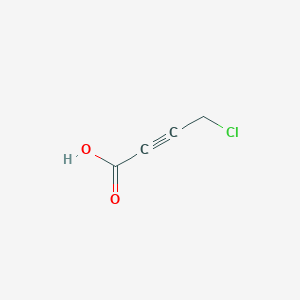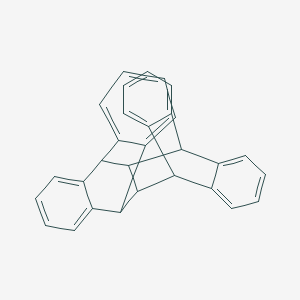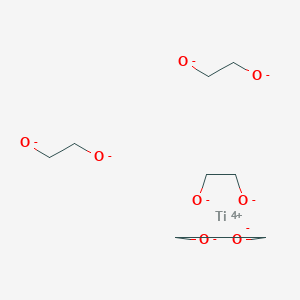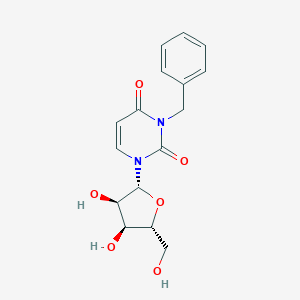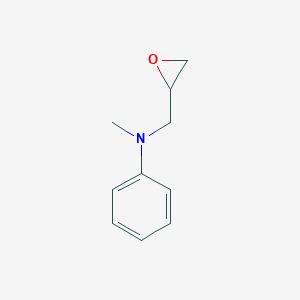
N-methyl-N-(oxiran-2-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(oxiran-2-ylmethyl)aniline, also known as MOA or 2-(N-methylamino)-1-(oxiran-2-ylmethyl)benzene, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOA is a versatile molecule that can be synthesized using different methods and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-methyl-N-(oxiran-2-ylmethyl)aniline is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules such as proteins and DNA. N-methyl-N-(oxiran-2-ylmethyl)aniline has been shown to form adducts with proteins, which can lead to changes in protein structure and function. N-methyl-N-(oxiran-2-ylmethyl)aniline has also been shown to cause DNA damage, which can lead to cell death.
Effets Biochimiques Et Physiologiques
N-methyl-N-(oxiran-2-ylmethyl)aniline has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and inhibition of enzymes such as monoamine oxidase and acetylcholinesterase. N-methyl-N-(oxiran-2-ylmethyl)aniline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(oxiran-2-ylmethyl)aniline has several advantages for lab experiments, including its ease of synthesis, high purity, and versatility. N-methyl-N-(oxiran-2-ylmethyl)aniline can be used as a reagent in various organic synthesis reactions and as a ligand for catalysis. However, N-methyl-N-(oxiran-2-ylmethyl)aniline also has limitations, including its potential toxicity and the need for proper safety precautions when handling the compound.
Orientations Futures
There are several future directions for N-methyl-N-(oxiran-2-ylmethyl)aniline research, including the development of new synthesis methods, the study of its potential as an anticancer agent, and the investigation of its interactions with biological molecules. N-methyl-N-(oxiran-2-ylmethyl)aniline could also be studied for its potential as a ligand for other metals and as a catalyst for different reactions. Further research is needed to fully understand the mechanism of action of N-methyl-N-(oxiran-2-ylmethyl)aniline and its potential applications in various fields.
Conclusion
In conclusion, N-methyl-N-(oxiran-2-ylmethyl)aniline is a versatile molecule that has gained significant attention in the scientific community due to its potential applications in various fields. N-methyl-N-(oxiran-2-ylmethyl)aniline can be synthesized using different methods and has been studied extensively for its biochemical and physiological effects. N-methyl-N-(oxiran-2-ylmethyl)aniline has several advantages for lab experiments, including its ease of synthesis and versatility, but also has limitations, including its potential toxicity. Further research is needed to fully understand the potential applications of N-methyl-N-(oxiran-2-ylmethyl)aniline and its mechanism of action.
Applications De Recherche Scientifique
N-methyl-N-(oxiran-2-ylmethyl)aniline has been studied extensively for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. N-methyl-N-(oxiran-2-ylmethyl)aniline has been used as a reagent in the synthesis of various organic compounds, including chiral amines and amino alcohols. In catalysis, N-methyl-N-(oxiran-2-ylmethyl)aniline has been used as a ligand for various metals, including palladium and copper, to catalyze different reactions. In medicinal chemistry, N-methyl-N-(oxiran-2-ylmethyl)aniline has been studied for its potential as an anticancer agent, as well as its ability to inhibit enzymes such as monoamine oxidase and acetylcholinesterase.
Propriétés
Numéro CAS |
14236-04-5 |
|---|---|
Nom du produit |
N-methyl-N-(oxiran-2-ylmethyl)aniline |
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
N-methyl-N-(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C10H13NO/c1-11(7-10-8-12-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clé InChI |
NEKXUGUSHFDYLZ-UHFFFAOYSA-N |
SMILES |
CN(CC1CO1)C2=CC=CC=C2 |
SMILES canonique |
CN(CC1CO1)C2=CC=CC=C2 |
Autres numéros CAS |
14236-04-5 |
Synonymes |
N-methyl-N-(oxiran-2-ylmethyl)aniline |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


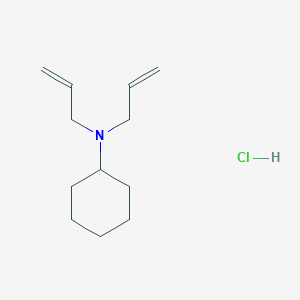
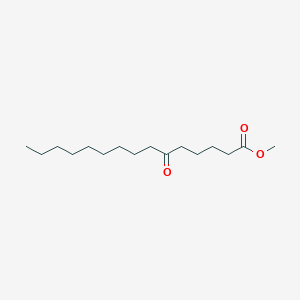
![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)
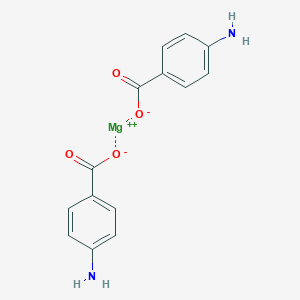
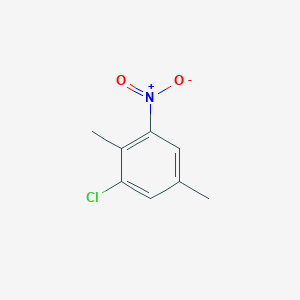

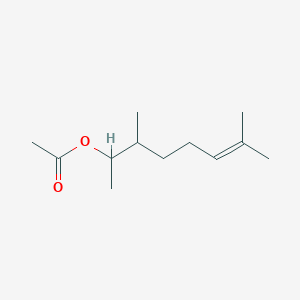


![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)
